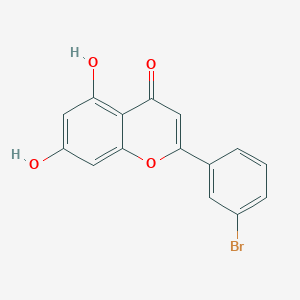
2-(3-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a bromophenyl group attached to a chromenone core, which is further substituted with hydroxyl groups at positions 5 and 7. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and resorcinol.
Condensation Reaction: The key step involves the condensation of 3-bromobenzaldehyde with resorcinol in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of a base, such as potassium hydroxide, to form the chromenone core.
Hydroxylation: Finally, the chromenone core is hydroxylated at positions 5 and 7 using a suitable oxidizing agent, such as hydrogen peroxide, to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also utilize continuous flow reactors for improved efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted chromenone derivatives.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
- 2-(3-Bromophenyl)-5-hydroxy-4H-chromen-4-one
- 2-(3-Bromophenyl)-7-hydroxy-4H-chromen-4-one
- 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one
Uniqueness: 2-(3-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the specific positioning of the bromophenyl group and hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity. The presence of both hydroxyl groups at positions 5 and 7 enhances its antioxidant properties compared to similar compounds with fewer hydroxyl groups.
Propiedades
Fórmula molecular |
C15H9BrO4 |
|---|---|
Peso molecular |
333.13 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
Clave InChI |
LQUWHSYVFIZOEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















